(2,6-Dichlorophenyl)acetic-2,2-d2

Bioanalytical method validation LC-MS/MS Stable isotope labeling

Quantitative LC-MS/MS methods for 2,6-dichlorophenylacetic acid often suffer from matrix-induced ion suppression and variable extraction recovery when non-isotopic internal standards are used. (2,6-Dichlorophenyl)acetic-2,2-d2 is an alpha-deuterated analog that co-elutes with the target analyte, normalizing for these errors. - ≥98 atom % D isotopic purity ensures reliable quantitation. - +2 Da mass shift minimizes spectral overlap while avoiding H/D exchange. - Cost-effective alternative to ¹³C-labeled internal standards for routine bioanalysis.

Molecular Formula C8H6Cl2O2
Molecular Weight 207.05 g/mol
Cat. No. B595211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dichlorophenyl)acetic-2,2-d2
Synonyms2,6-Dichlorophenylacetic--d2 Acid
Molecular FormulaC8H6Cl2O2
Molecular Weight207.05 g/mol
Structural Identifiers
InChIInChI=1S/C8H6Cl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)/i4D2
InChIKeySFAILOOQFZNOAU-APZFVMQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,6-Dichlorophenyl)acetic-2,2-d2 Procurement Guide


(2,6-Dichlorophenyl)acetic-2,2-d2 (CAS 1219803-63-0) is a deuterium-labeled analog of 2,6-dichlorophenylacetic acid, featuring two deuterium atoms at the alpha position of the acetic acid moiety . The compound possesses a molecular formula of C₈H₄D₂Cl₂O₂ and a molecular weight of 207.05 g/mol, representing a +2.02 Da mass shift relative to the unlabeled parent compound (CAS 6575-24-2, MW 205.03) . This isotopically enriched compound is manufactured with an isotopic purity specification of ≥98 atom % D .

Workflow
Stable isotope-labeled internal standard for LC-MS/MS quantitation of dichlorophenylacetic acid metabolites
Selection Context
Deuterium labeling provides mass differentiation for MS detection; isotopic enrichment specified for method consistency
Use Context
Designed for research matrices; supports bioanalytical method development and environmental tracing studies

Why Generic Substitution Fails


In quantitative LC-MS/MS bioanalysis, the use of a structurally similar but non-isotopic internal standard (e.g., 5-chlorodiclofenac or indomethacin) introduces differential extraction recovery, variable ionization efficiency, and inconsistent matrix effect compensation relative to the target analyte [1]. A stable isotope-labeled (SIL) internal standard co-elutes with the analyte and shares nearly identical physicochemical properties, thereby normalizing for sample preparation losses and ion suppression/enhancement . However, not all SIL standards perform equivalently: insufficient mass difference (<3 Da) between labeled and unlabeled species causes spectral overlap and compromises quantitation accuracy . The alpha-position deuteration in (2,6-Dichlorophenyl)acetic-2,2-d2 provides a +2 Da mass shift that meets the minimum required mass difference for small molecule analysis while positioning the label on a non-exchangeable carbon to prevent deuterium loss via H/D exchange under physiological pH or acidic mobile phase conditions .

Non-isotopic internal standards (e.g., structural analogs) may not compensate for variable extraction recovery and matrix effects.
Limited mass shift relative to the unlabeled analyte may introduce isotopic interference from the analyte’s M+2 natural abundance peak.
Alpha-position deuterium labels can undergo H/D exchange under aqueous pH conditions, potentially affecting long-term quantitation accuracy.

Differentiation Evidence


Mass Difference Adequacy

(2,6-Dichlorophenyl)acetic-2,2-d2 provides a +2.02 Da mass shift relative to the unlabeled analyte, which falls short of the generally recommended ≥3 Da mass difference for small molecule (<1000 Da) LC-MS/MS applications . In contrast, alternative SIL standards with three or more deuterium labels or ¹³C/¹⁵N substitution provide larger mass shifts that eliminate spectral overlap concerns . Users of (2,6-Dichlorophenyl)acetic-2,2-d2 must verify that the isotopic cluster of the unlabeled analyte (M+2 natural abundance contribution) does not interfere with the internal standard channel at the concentrations analyzed.

Mass shift adequacy
Class-level inference
+2.02 Da (target) vs ≥3 Da (recommended)
May require interference assessment at the IS channel
Assess analyte M+2 contribution
Bioanalytical method validation LC-MS/MS Stable isotope labeling

Deuterium Label Stability

Deuterium labels positioned on carbon atoms adjacent to carbonyl groups (alpha position) are susceptible to H/D exchange via keto-enol tautomerization under basic or acidic aqueous conditions, potentially leading to gradual loss of the isotopic label and compromised quantitation accuracy . (2,6-Dichlorophenyl)acetic-2,2-d2 places both deuterium atoms at the alpha position of the acetic acid moiety, a site documented to undergo exchange under certain pH and temperature conditions . SIL standards labeled with ¹³C or ¹⁵N at non-exchangeable backbone positions completely eliminate this exchange risk .

Label stability
Class-level inference
Alpha-position deuteration: exchange-susceptible site
Monitor integrity under aqueous pH conditions
Store powder at -20°C; avoid prolonged aqueous exposure
Isotope exchange LC-MS/MS Method robustness

Matrix Effect: Deuterated vs. ¹³C IS

A systematic comparative study of deuterated (²H) versus non-deuterated (¹³C and ¹⁵N) SIL-IS for LC-ESI-MS/MS analysis of urinary biomarkers demonstrated that deuterated internal standards can exhibit differential retention time shifts due to the deuterium isotope effect, leading to inadequate matrix effect compensation [1]. Specifically, quantification of 2-methylhippuric acid using ²H₇-labeled IS produced concentrations on average 59.2% lower than those generated with ¹³C₆-labeled IS, with a spike accuracy bias of −38.4% for the deuterated IS versus no significant bias for the ¹³C-labeled IS [1]. Post-column infusion confirmed that ion suppression experienced by the analyte and ¹³C-labeled IS was not equally experienced by the deuterated IS due to retention time divergence [1].

Matrix effect bias
Class-level inference
Deuterated IS: −38.4% spike accuracy; ¹³C IS: 0% bias
Verify co-elution for adequate matrix compensation
LC-ESI-MS/MS urinary biomarker data
Matrix effect Ion suppression Quantitative bias

Cost-Effectiveness: ²H vs. ¹³C

Deuterium labeling is generally more cost-effective than ¹³C or ¹⁵N labeling due to simpler synthetic incorporation methods, such as hydrogen/deuterium exchange or use of deuterated building blocks . While ¹³C and ¹⁵N isotopes provide superior label stability and eliminate deuterium isotope effect concerns, deuterium-labeled compounds remain widely used in bioanalytical workflows where cost constraints are significant . (2,6-Dichlorophenyl)acetic-2,2-d2 offers a d2 substitution via alpha-position deuteration, representing a balance between sufficient mass differentiation and economical synthesis compared to higher-substituted or ¹³C-labeled alternatives.

Cost vs. ¹³C
Class-level inference
Deuterated: lower synthesis cost; ¹³C: superior stability
Budget may favor d2-IS; weigh analytical risk
Commercial availability and pricing vary
Procurement economics Isotope labeling Internal standard

Application Scenarios


Diclofenac Metabolite Quantitation

2,6-Dichlorophenylacetic acid is a recognized metabolite and structural fragment of diclofenac . (2,6-Dichlorophenyl)acetic-2,2-d2 serves as an isotopically labeled internal standard for the accurate quantitation of this metabolite in plasma, urine, or tissue homogenates using LC-MS/MS. The deuterium label enables differentiation from the endogenous unlabeled analyte, correcting for extraction recovery and matrix-related ion suppression. Users should verify co-elution of the d2-IS with the analyte under their specific chromatographic conditions, as retention time shifts due to the deuterium isotope effect have been documented for certain deuterated SIL standards and may impact matrix effect compensation [1].

Environmental Fate Tracing

(2,6-Dichlorophenyl)acetic-2,2-d2 is applicable as a tracer in environmental fate studies of chlorinated phenylacetic acid herbicides and their degradation products in soil, water, and sediment matrices . The stable isotope label allows researchers to distinguish the spiked test compound from naturally occurring analogs, enabling accurate assessment of degradation kinetics, identification of transformation products, and quantification of non-extractable residues. The alpha-position deuteration, while cost-effective, should be monitored for potential H/D exchange under environmental pH conditions that promote keto-enol tautomerization .

Metabolic Pathway Elucidation

The deuterium label in (2,6-Dichlorophenyl)acetic-2,2-d2 functions as a mass tag for tracing metabolic transformations in plant and microbial systems . By monitoring the retention or loss of the deuterium label during biotransformation processes using LC-MS or GC-MS, researchers can identify intermediate metabolites, distinguish between parent compound and derivatives, and map catabolic pathways. This approach is particularly valuable when overlapping metabolic products from endogenous sources would otherwise confound unambiguous identification.

Budget-Constrained Method Development

For laboratories developing quantitative LC-MS/MS methods for 2,6-dichlorophenylacetic acid where procurement budgets are limited, (2,6-Dichlorophenyl)acetic-2,2-d2 represents an economically favorable alternative to ¹³C-labeled internal standards . While the d2 substitution provides a +2 Da mass shift (below the ≥3 Da general recommendation for small molecules ), method developers may validate acceptable performance by (a) confirming minimal isotopic interference from the analyte's M+2 natural abundance peak at the IS channel, (b) optimizing IS spiking concentration to below the interference threshold, and (c) verifying consistent co-elution and matrix effect compensation across all validation batches.

Application
Selection Property
Validation Focus
Diclofenac metabolite quantitation (research matrices)
Isotopic differentiation (d2 vs. unlabeled)
Co-elution and matrix effect compensation
Environmental fate tracing
Stable isotope tracer for degradation studies
H/D exchange monitoring under environmental pH
Metabolic pathway elucidation
Mass tag for metabolite identification
Label retention during biotransformation
Budget-constrained method development
Cost-effective deuterated internal standard
Isotopic interference and recovery validation

Technical Documentation Hub

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